H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA
Description
Structure and Properties The compound is a 30-amino acid linear peptide with the sequence: H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA
Key features:
Properties
Molecular Formula |
C148H210F3N43O49S |
|---|---|
Molecular Weight |
3464.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C146H209N43O47S.C2HF3O2/c1-70(2)45-91(140(231)189-119(73(7)8)144(235)184-95(48-78-27-18-13-19-28-78)135(226)178-93(46-76-23-14-11-15-24-76)132(223)166-75(10)122(213)171-89(37-41-112(201)202)130(221)182-101(56-116(209)210)141(232)187-117(71(3)4)143(234)161-63-110(198)168-103(65-191)142(233)181-99(54-106(150)194)124(215)159-60-107(195)158-61-108(196)169-104(66-237)120(151)211)176-126(217)85(29-20-21-43-147)172-128(219)87(35-39-105(149)193)174-136(227)96(50-80-57-154-67-162-80)180-138(229)98(52-82-59-156-69-164-82)185-145(236)118(72(5)6)188-131(222)90(38-42-113(203)204)175-133(224)92(49-79-31-33-83(192)34-32-79)167-109(197)62-160-125(216)102(64-190)186-139(230)100(55-115(207)208)183-137(228)97(51-81-58-155-68-163-81)179-127(218)86(30-22-44-157-146(152)153)173-134(225)94(47-77-25-16-12-17-26-77)177-129(220)88(36-40-111(199)200)170-121(212)74(9)165-123(214)84(148)53-114(205)206;3-2(4,5)1(6)7/h11-19,23-28,31-34,57-59,67-75,84-104,117-119,190-192,237H,20-22,29-30,35-56,60-66,147-148H2,1-10H3,(H2,149,193)(H2,150,194)(H2,151,211)(H,154,162)(H,155,163)(H,156,164)(H,158,195)(H,159,215)(H,160,216)(H,161,234)(H,165,214)(H,166,223)(H,167,197)(H,168,198)(H,169,196)(H,170,212)(H,171,213)(H,172,219)(H,173,225)(H,174,227)(H,175,224)(H,176,217)(H,177,220)(H,178,226)(H,179,218)(H,180,229)(H,181,233)(H,182,221)(H,183,228)(H,184,235)(H,185,236)(H,186,230)(H,187,232)(H,188,222)(H,189,231)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,152,153,157);(H,6,7)/t74-,75-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,117-,118-,119-;/m0./s1 |
InChI Key |
OZIKEWIIJZKHEG-LUCAGQPDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds. The reaction conditions often involve the use of protected amino acids to prevent side reactions .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence. The final product is often lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Structural Features Governing Reactivity
The peptide’s reactivity is influenced by its sequence, functional groups, and TFA counterion:
Oxidation and Disulfide Bond Formation
The thiol group of Cys30 is highly reactive:
-
Air Oxidation : Forms intramolecular or intermolecular disulfide bonds under aerobic conditions, particularly at neutral-to-alkaline pH .
-
Controlled Oxidation : Hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO) accelerates disulfide formation, critical for aggregation studies .
Aggregation Propensity :
| Condition | Aggregation Rate | Dominant Species |
|---|---|---|
| pH 7.4, 37°C | High | Oligomers and β-sheet fibrils |
| Reducing agents (e.g., DTT) | Suppressed | Monomeric peptide |
pH-Dependent Stability
The peptide’s solubility and conformation depend on pH due to its acidic/basic residues:
Metal Ion Interactions
His and Asp/Glu residues mediate coordination with divalent cations (e.g., Cu²⁺, Zn²⁺), influencing aggregation and redox activity:
| Metal Ion | Binding Site | Effect on Peptide |
|---|---|---|
| Cu²⁺ | His6, His13, His14 | Accelerates aggregation, induces oxidative stress |
| Zn²⁺ | Asp1, Glu3, Glu11 | Stabilizes oligomers, inhibits fibril formation |
Trifluoroacetate (TFA) Counterion Effects
-
Solubility : TFA enhances aqueous solubility via anion-peptide interactions but may interfere with biophysical assays .
-
Removal : Dialysis or ion-exchange chromatography eliminates TFA, though residual traces can acidify solutions (pH ~2–3) .
Proteolytic Susceptibility
The peptide contains cleavage sites for proteases:
| Protease | Cleavage Site | Product Fragments |
|---|---|---|
| Trypsin | Lys16, Arg5 | 1–5, 6–16, 17–30 |
| Asp-N endopeptidase | Asp1, Asp7, Asp23 | 1–7, 8–23, 24–30 |
Thermal Degradation
At elevated temperatures (>40°C), the peptide undergoes:
-
Deamidation : Asn25 and Gln15 residues convert to isoaspartate/glutamate (via succinimide intermediate) .
-
Hydrolysis : Peptide bonds adjacent to Asp/Glu (e.g., Asp1-Ala2) break under acidic conditions .
Chemical Modifications in Research
Scientific Research Applications
Biological Significance
Beta-amyloid peptides are implicated in various metabolic and regulatory functions, including:
- Kinase Activation : They can activate protein kinases, which are vital for various cellular processes.
- Cholesterol Transport Regulation : They influence cholesterol metabolism, potentially affecting neuronal health.
- Transcription Factor Function : Some fragments may act as transcription factors, impacting gene expression.
- Inflammation Regulation : These peptides can modulate inflammatory responses, which are crucial in neurodegenerative diseases.
Alzheimer’s Disease Studies
Beta-amyloid peptides, including H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA, are extensively studied for their role in Alzheimer's disease. Research indicates that the aggregation of these peptides leads to plaque formation, a hallmark of the disease.
Case Studies
- Neurotoxicity Assessment : Studies have shown that aggregated forms of beta-amyloid peptides induce neurotoxicity in neuronal cultures, leading to cell death and synaptic dysfunction.
- Therapeutic Targets : Various therapeutic strategies targeting beta-amyloid peptide aggregation have been explored, including monoclonal antibodies and small molecules aimed at inhibiting aggregation or promoting clearance.
Metabolic Function Research
Research has demonstrated that beta-amyloid peptides may also play roles beyond neurodegeneration:
- Oxidative Stress Studies : These peptides are involved in oxidative stress pathways, contributing to cellular damage in various tissues.
- Metal Binding Mechanisms : Investigations into how beta-amyloid peptides interact with metal ions (like zinc and copper) have revealed potential mechanisms underlying their neurotoxic effects.
Mechanism of Action
The peptide exerts its effects by forming oligomers that are neurotoxic. These oligomers disrupt cell membranes, leading to cell death. The molecular targets include neuronal cell membranes and synaptic proteins. The pathways involved are related to oxidative stress and inflammation, which contribute to the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Research Implications and Gaps
- Stability Optimization : Introducing cyclization or lipid modification (e.g., palmitoylation) could enhance the target peptide’s protease resistance and bioavailability .
- Functional Validation: Direct studies on the target peptide’s antimicrobial or immunomodulatory activity are needed, leveraging assays used for HNPs (e.g., radial diffusion assays) .
Biological Activity
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is a synthetic derivative of the amyloid beta (Aβ) peptide, specifically related to Alzheimer's disease (AD). This compound is notable for its potential biological activities, particularly in neurodegenerative conditions. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C56H76N16O22
- Molecular Weight : 1325.31 g/mol
- CAS Number : 190436-05-6
- Solubility : Soluble in water and DMSO
- Form : Solid, white to off-white color
The biological activity of this peptide is primarily linked to its role in modulating amyloid-beta aggregation and toxicity. Research indicates that peptides derived from Aβ can influence various cellular processes, including:
- Neuroprotection : By inhibiting the aggregation of Aβ peptides, this compound may protect neurons from degeneration.
- Cognitive Function : Studies suggest that such peptides can improve cognitive deficits associated with Alzheimer's disease by enhancing synaptic plasticity and memory function.
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have shown that this compound can significantly reduce cell death in neuronal cultures exposed to toxic concentrations of Aβ peptides. This suggests a protective mechanism against neurotoxicity associated with Alzheimer's disease .
- Cognitive Enhancement : Animal models treated with this peptide demonstrated improved performance in memory tasks compared to control groups. The peptide's ability to enhance cholinergic signaling pathways was identified as a key factor in these cognitive improvements .
- Anti-inflammatory Properties : The peptide has been implicated in reducing neuroinflammation, which is a contributing factor in the progression of neurodegenerative diseases. It appears to modulate the expression of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Future Directions
Research into this compound is still evolving. Future studies should focus on:
- Long-term Efficacy : Evaluating the long-term effects of this peptide on cognitive function and neuroprotection in clinical settings.
- Mechanistic Insights : Further elucidating the precise molecular mechanisms by which this peptide exerts its effects on neuronal health.
- Therapeutic Applications : Exploring potential applications in treating other neurodegenerative diseases beyond Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
